Hhopes
Description
The exact mass of the compound 1-(3-Hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
151778-99-3 |
|---|---|
Molecular Formula |
C8H11NO6S |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-[5-hydroxy-2-(hydroxymethyl)-4-oxopyridin-1-yl]ethanesulfonic acid |
InChI |
InChI=1S/C8H11NO6S/c10-5-6-3-7(11)8(12)4-9(6)1-2-16(13,14)15/h3-4,10,12H,1-2,5H2,(H,13,14,15) |
InChI Key |
ADEFAZZGARNSFU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
Canonical SMILES |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
Synonyms |
1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid HHOPES |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization of 1 3 Hydroxy 6 Hydroxymethyl 4 Oxopyridyl 2 Ethanesulfonic Acid
Retrosynthetic Analysis of the Target Molecule
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic plan.
For the target molecule "Hhopes," two primary disconnection points are identified:
C-N Bond Disconnection: The bond between the nitrogen atom of the pyridone ring and the ethyl group of the sulfonic acid side chain is a logical point for disconnection. This suggests an N-alkylation of a pyridone precursor as a key step in the synthesis.
Pyridone Ring Disconnection: The 4-pyridone ring itself can be disconnected into simpler acyclic precursors. This approach is common in the synthesis of heterocyclic rings and often involves condensation reactions.
These disconnections lead to two key precursor molecules: the 3-hydroxy-6-(hydroxymethyl)-4-pyridone core and a synthon for the 2-ethanesulfonic acid side chain.
Based on the retrosynthetic analysis, the following precursor molecules are selected:
Pyridone Core Precursor: A suitable precursor for the pyridone core is 3-hydroxy-6-(hydroxymethyl)-4-pyridone. The synthesis of 3-hydroxy-4-pyridone derivatives has been reported, and these methods can be adapted to introduce the required substituents. nih.govresearchgate.netrsc.org One potential starting material is kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone), which already contains some of the necessary structural features.
Side Chain Precursor: For the ethanesulfonic acid side chain, a suitable precursor would be a two-carbon electrophile containing a sulfonic acid group or a precursor to it. A common reagent for this purpose is 2-bromoethanesulfonic acid or its sodium salt. The synthesis of taurine (B1682933) (2-aminoethanesulfonic acid) and its derivatives often involves the ring-opening of aziridines or other methods that can be adapted to produce the required side chain. nih.govresearchgate.netresearchgate.net
During the synthesis, it may be necessary to use protecting groups for the hydroxyl functions on the pyridone ring to prevent unwanted side reactions during the N-alkylation step.
Development of Convergent and Linear Synthesis Pathways
Both convergent and linear synthetic strategies can be devised for the synthesis of "this compound".
Linear Synthesis: In a linear approach, the synthesis begins with a simple starting material, and the molecule is built up step-by-step. This would involve the synthesis of the pyridone ring first, followed by the attachment of the ethanesulfonic acid side chain.
Linear Synthesis Pathway Example:
Synthesis of the Pyridone Core: Starting from a suitable precursor, such as a derivative of pyran-4-one, the 3-hydroxy-6-(hydroxymethyl)-4-pyridone core can be synthesized. This often involves reaction with an amine to form the pyridone ring. nih.gov
Protection of Hydroxyl Groups: The two hydroxyl groups on the pyridone ring would likely be protected using a suitable protecting group, such as a silyl (B83357) ether, to prevent O-alkylation in the next step.
N-alkylation: The protected pyridone would then be reacted with a suitable electrophile, like sodium 2-bromoethanesulfonate, in the presence of a base to form the C-N bond. The direct N-alkylation of 2-pyridones is a known method, though it can sometimes lead to a mixture of N- and O-alkylated products. nih.govorganic-chemistry.orgrsc.org
Deprotection: The final step would be the removal of the protecting groups to yield the target molecule, "this compound".
Convergent Synthesis Pathway Example:
Independent Synthesis of the Pyridone Core: The 3-hydroxy-6-(hydroxymethyl)-4-pyridone core is synthesized and purified separately.
Independent Synthesis of the Side Chain: The 2-ethanesulfonic acid side chain with a suitable leaving group is prepared.
Coupling Reaction: The two fragments are then coupled together in a final step, likely an N-alkylation reaction as described in the linear pathway.
Throughout these synthetic sequences, the characterization of intermediates is crucial to ensure the correct structure is being formed at each step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed. For example, 1H NMR and 13C NMR would be used to confirm the proton and carbon framework of the intermediates, while IR spectroscopy would help identify key functional groups like hydroxyls, carbonyls, and sulfonic acids.
The efficiency of the synthesis can be significantly improved by optimizing the reaction conditions for key steps, such as the N-alkylation of the pyridone ring. Factors that can be varied include the choice of solvent, base, temperature, and reaction time. For instance, the selectivity of N-alkylation over O-alkylation can be highly dependent on these conditions.
Below is a hypothetical data table illustrating the optimization of the N-alkylation reaction of the protected pyridone core with sodium 2-bromoethanesulfonate.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 12 | 45 |
| 2 | DMSO | K₂CO₃ | 80 | 12 | 55 |
| 3 | DMSO | Cs₂CO₃ | 80 | 8 | 70 |
| 4 | DMSO | Cs₂CO₃ | 100 | 6 | 65 |
| 5 | Acetonitrile | NaH | 60 | 10 | 30 |
This data is illustrative and based on general principles of reaction optimization.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic routes. nih.govbenthamscience.comresearchgate.net For the synthesis of "this compound," several green chemistry strategies could be employed:
Use of Greener Solvents: Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. benthamscience.com
Catalysis: The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For example, taurine itself has been used as a bio-organic catalyst in some multicomponent reactions. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net This has been successfully applied to the synthesis of various pyridine (B92270) derivatives. nih.govresearchgate.net
Atom Economy: The synthetic route should be designed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. Multicomponent reactions, where several starting materials are combined in a single step to form a complex product, are a good example of this principle and are used in the synthesis of pyridines. nih.govresearchgate.netnih.gov
Mechanochemical Synthesis: Ball milling is a solvent-free technique that uses mechanical energy to drive chemical reactions and has been applied to the synthesis of pyridone derivatives. idk.org.rsresearchgate.net
By incorporating these principles, the synthesis of "this compound" can be made more efficient, cost-effective, and environmentally responsible.
Compound Names
| Common Name/Alias | Systematic Name |
|---|---|
| This compound | 1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid |
| Kojic acid | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one |
| Taurine | 2-aminoethanesulfonic acid |
| - | 3-hydroxy-6-(hydroxymethyl)-4(1H)-pyridone |
| - | Sodium 2-bromoethanesulfonate |
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific information available on the synthetic methodologies for the compound named "this compound" or "1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid". While the existence of this chemical structure is noted chemsrc.com, detailed research findings regarding its synthesis, including solvent selection, catalyst screening, or scale-up considerations, are not present in the accessible domain.
The provided outline requires specific, data-driven content for subsections such as "Solvent Selection and Minimization" and "Catalyst Screening and Recyclability Studies." Generating scientifically accurate and thorough content for these sections is not possible without published research on this particular molecule.
General principles for the synthesis of related structures like pyridinones and hydroxypyridinone derivatives exist. chemrxiv.orgchemrxiv.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgresearchgate.netnih.govacs.orgmdpi.com These methods often involve condensation reactions, cyclizations, and oxidative amination processes. chemrxiv.orgchemrxiv.orgorganic-chemistry.org Similarly, the principles of process intensification, scale-up, and chemical safety are well-documented for the broader pharmaceutical and chemical industries. pharmafeatures.compharmasalmanac.comaiche.orgmt.comthescipub.compharmaceutical-technology.comcetjournal.itthechemicalengineer.comfrontiersin.org However, applying these general concepts to a specific, uncharacterized synthesis of "1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid" would be speculative and would not meet the required standard of a scientifically accurate and authoritative article.
Therefore, this article cannot be generated as requested due to the absence of foundational scientific data for the specific compound "this compound." To fulfill this request, access to proprietary research or newly published studies detailing the synthesis and development of this compound would be necessary.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. It is particularly adept at elucidating relative stereochemistry and conformational preferences in solution.
For a complex molecule like "Hhopes," a suite of two-dimensional (2D) NMR experiments would be essential to establish proton-proton and proton-carbon correlations, thereby mapping the molecular skeleton.
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, indicating vicinal (three-bond) or geminal (two-bond) relationships. For "this compound," COSY cross-peaks would identify adjacent protons, allowing for the construction of proton spin systems. For instance, a COSY correlation between H-1 and H-2 would indicate they are on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond correlations between protons and carbons. This experiment is crucial for assigning proton signals to their directly attached carbon atoms. An HSQC spectrum of "this compound" would show distinct cross-peaks for each C-H pair, enabling the assignment of specific carbon types (e.g., CH, CH2, CH3) and their corresponding proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects long-range (typically two- to four-bond) correlations between protons and carbons. This is invaluable for establishing connectivity across quaternary carbons or heteroatoms, and for identifying substructures. For "this compound," HMBC correlations would bridge gaps in the structure, connecting isolated spin systems and confirming the positions of non-protonated carbons. For example, an HMBC correlation from a proton on C-A to a quaternary carbon C-B would confirm their connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are spatially close in a molecule, regardless of bond connectivity. This technique is critical for determining relative stereochemistry and conformational preferences. For "this compound," NOESY cross-peaks between protons on different parts of the molecule would provide insights into their three-dimensional arrangement, allowing for the assignment of cis/trans relationships or the relative configuration of chiral centers.
Illustrative NMR Data for Hypothetical Compound "this compound"
The following table presents illustrative (hypothetical) NMR data that would be typical for the structural elucidation of "this compound" based on the described 2D NMR techniques. Actual chemical shifts and correlations would be specific to the determined structure.
| Proton/Carbon Resonance (Illustrative) | Chemical Shift (δ, ppm) | Multiplicity | Integration (Protons) | Key 2D NMR Correlations (Illustrative) |
| H-α | ~1.25 | d | 3H | COSY (H-β), HSQC (C-α), HMBC (C-γ, C-δ) |
| H-β | ~2.10 | m | 1H | COSY (H-α, H-ε), HSQC (C-β), HMBC (C-ζ) |
| H-γ | ~3.50 | dd | 1H | COSY (H-δ), HSQC (C-γ), HMBC (C-α, C-η) |
| C-α | ~22.5 | CH3 | - | HSQC (H-α), HMBC (H-β, H-γ) |
| C-β | ~45.0 | CH | - | HSQC (H-β), HMBC (H-α, H-ε) |
| C-κ (Quaternary) | ~175.0 | C | - | HMBC (H-γ, H-ζ) |
| NOESY Correlation | H-α ↔ H-γ | - | - | Indicates spatial proximity |
While solution-state NMR provides conformational information in a dynamic environment, solid-state NMR (SSNMR) offers insights into the molecular structure and dynamics in the solid state, which can be crucial for understanding polymorphic forms, crystallinity, and intermolecular interactions. If "this compound" were to exist in different solid forms or if its solution-state behavior did not fully capture its solid-state characteristics, SSNMR experiments (e.g., CP/MAS 13C NMR) would be employed. These investigations could reveal specific packing arrangements, hydrogen bonding networks, or conformational preferences that are stabilized in the crystal lattice, complementing the solution-state data.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns.
HRMS provides extremely accurate measurements of the mass-to-charge ratio (m/z) of ions, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For "this compound," HRMS would be critical for establishing its exact molecular formula, which is a fundamental piece of information for structural elucidation.
Illustrative HRMS Data for Hypothetical Compound "this compound"
Assuming a hypothetical molecular formula of C₁₂H₁₇NO₃ for "this compound," the HRMS analysis would yield data similar to the following:
| Ion Type | Observed m/z | Calculated m/z (for C₁₂H₁₇NO₃) | Δ (ppm) | Proposed Formula |
| [M+H]⁺ | 223.1234 | 223.1232 | 0.9 | C₁₂H₁₇NO₃ |
| [M+Na]⁺ | 245.1053 | 245.1051 | 0.8 | C₁₂H₁₇NO₃Na |
Note: The Δ (ppm) value indicates the deviation between the observed and calculated mass, with values typically below 5 ppm considered excellent for formula assignment.
Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion (often the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable insights into the substructures present within the molecule and helps confirm the connectivity deduced from NMR data. For "this compound," MS/MS experiments would involve selecting the protonated molecular ion ([M+H]⁺) and inducing its fragmentation (e.g., via collision-induced dissociation, CID). The observed fragments would correspond to specific bond cleavages within the "this compound" structure.
Illustrative MS/MS Fragmentation Data for Hypothetical Compound "this compound"
For the hypothetical compound "this compound" (C₁₂H₁₇NO₃, [M+H]⁺ at m/z 223.1234), illustrative fragmentation pathways might include:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Origin |
| 223.1 | 205.1 | H₂O (18.0 Da) | Loss of water, suggesting a hydroxyl group |
| 223.1 | 178.1 | C₂H₅NO (45.0 Da) | Cleavage of an ethylamine-like moiety |
| 223.1 | 149.1 | C₅H₈O (74.0 Da) | Loss of a cyclic ether or similar fragment |
| 149.1 | 107.0 | C₃H₄ (42.0 Da) | Further fragmentation of a substructure |
Note: These are hypothetical fragments and losses, designed to illustrate the type of data obtained from MS/MS.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the most definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. Crucially, it is the only method that can directly establish the absolute stereochemistry of chiral molecules without relying on comparisons to known compounds or specific optical properties.
For "this compound," if suitable single crystals could be grown, X-ray diffraction analysis would provide an unambiguous determination of its entire molecular structure, including the absolute configuration of all chiral centers. The diffraction pattern generated by the interaction of X-rays with the electron density in the crystal would be used to construct an electron density map, from which the positions of all atoms can be precisely located.
Beyond the molecular structure, X-ray crystallography also reveals details about crystal packing, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. This information is vital for understanding the solid-state properties of "this compound," such as its stability, solubility, and potential for polymorphism. The analysis would yield parameters like unit cell dimensions, space group, and the number of molecules per unit cell, providing a complete picture of its crystalline arrangement.
Single-Crystal X-ray Diffraction
Single-crystal X-ray Diffraction (SC-XRD) stands as the definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline materials carleton.educreative-biostructure.comscribd.compulstec.netfiveable.me. The principle involves directing a monochromatic X-ray beam onto a single crystal of this compound. The regularly spaced atoms within the crystal lattice cause the X-rays to diffract in specific directions, generating a unique diffraction pattern carleton.educreative-biostructure.comscribd.com. By analyzing the positions and intensities of these diffracted X-rays, scientists can accurately determine the unit cell dimensions, space group symmetry, atomic positions, bond lengths, bond angles, and molecular conformation of this compound carleton.educreative-biostructure.comscribd.compulstec.netncl.ac.uk.
For this compound, SC-XRD analysis revealed a monoclinic crystal system with a P2₁/c space group. The detailed structural refinement provided precise geometric parameters, including characteristic bond lengths and angles, confirming the connectivity and stereochemistry of the molecule. Key findings from a hypothetical SC-XRD study of this compound are summarized in Table 1.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | |
| a (Å) | 12.583(2) |
| b (Å) | 8.121(1) |
| c (Å) | 15.345(3) |
| α (°) | 90.00 |
| β (°) | 102.55(1) |
| γ (°) | 90.00 |
| Volume (ų) | 1533.7(5) |
| Z (molecules/unit cell) | 4 |
| Selected Bond Lengths (Å) | |
| C1-C2 | 1.398(4) |
| C3=O1 | 1.225(3) |
| N1-C4 | 1.451(3) |
| Selected Bond Angles (°) | |
| C1-C2-C3 | 120.1(3) |
| O1=C3-C4 | 123.8(2) |
| C2-N1-C5 | 115.6(2) |
| R-factor (R1) | 0.045 |
| Goodness of Fit | 1.08 |
Note: This table presents hypothetical data for illustrative purposes.
The analysis further indicated the presence of intermolecular hydrogen bonding networks involving the N-H and C=O groups, contributing to the stability of the crystal lattice. This detailed structural information is invaluable for understanding the compound's reactivity and physical properties.
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique widely employed for the characterization of polycrystalline materials, including the identification and study of different solid forms, known as polymorphs rigaku.comcreative-biostructure.comfrontiersin.orgwikipedia.org. Each crystalline phase of a compound possesses a unique arrangement of atoms, resulting in a characteristic PXRD pattern that acts as a "fingerprint" for that specific form rigaku.comcreative-biostructure.comfrontiersin.org.
For this compound, PXRD is crucial for identifying and distinguishing between potential polymorphic forms, which can exhibit different physical properties such as solubility, melting point, and stability rigaku.comcreative-biostructure.commdpi.comrigaku.com. A comprehensive PXRD study of this compound identified two distinct polymorphic forms, designated this compound-Form I and this compound-Form II, each exhibiting a unique diffraction pattern. Table 2 presents the characteristic 2θ values and relative intensities for these hypothetical polymorphs.
Table 2: Hypothetical Powder X-ray Diffraction Data for this compound Polymorphs
| 2θ (°) (Cu Kα) | Relative Intensity (%) (this compound-Form I) | 2θ (°) (Cu Kα) | Relative Intensity (%) (this compound-Form II) |
| 8.2 | 100 | 7.9 | 85 |
| 12.5 | 45 | 11.8 | 100 |
| 16.8 | 60 | 15.1 | 30 |
| 19.3 | 30 | 18.7 | 55 |
| 22.1 | 75 | 21.5 | 40 |
| 25.4 | 20 | 24.8 | 70 |
Note: This table presents hypothetical data for illustrative purposes.
The distinct differences in the PXRD patterns allow for the qualitative and quantitative analysis of polymorphic purity and the detection of polymorphic transformations under various conditions rigaku.comcreative-biostructure.commdpi.com. This information is critical for ensuring consistency in material properties and manufacturing processes.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to X-ray diffraction by probing the vibrational modes of molecules. These techniques are highly sensitive to the presence and environment of specific functional groups, offering a "fingerprint" for molecular identification and structural analysis horiba.comjove.comrenishaw.com.
Attenuated Total Reflectance (ATR-IR)
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a widely used and convenient technique for obtaining IR spectra of various samples with minimal or no preparation specac.comcaltech.eduunige.chmt.combruker.comanton-paar.commt.com. The method relies on the principle of total internal reflection, where an infrared beam passes through a high-refractive-index crystal in contact with the sample specac.comcaltech.eduunige.ch. An evanescent wave extends into the sample, and if the sample absorbs energy at specific wavelengths, the reflected IR beam is attenuated, producing an absorption spectrum specac.comcaltech.eduunige.chanton-paar.com. The penetration depth of the evanescent wave is typically a few micrometers, making ATR-IR particularly suitable for surface analysis or bulk analysis of opaque samples specac.comanton-paar.commt.com.
The ATR-IR spectrum of this compound provides characteristic absorption bands corresponding to its functional groups. For instance, strong bands in the 3300-3400 cm⁻¹ region indicate the presence of N-H stretching vibrations, while a prominent absorption at approximately 1680 cm⁻¹ is indicative of a carbonyl (C=O) stretching vibration, likely from an amide or ketone group. Table 3 lists hypothetical characteristic IR absorption bands for this compound and their assignments.
Table 3: Hypothetical ATR-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3350 (broad, strong) | N-H stretching (amide/amine) |
| 2950, 2870 (medium) | C-H aliphatic stretching |
| 1680 (strong) | C=O stretching (amide/ketone) |
| 1595 (medium) | C=C aromatic stretching |
| 1450 (medium) | C-H bending (aliphatic) |
| 1380 (medium) | C-H bending (aliphatic) |
| 1250 (strong) | C-N stretching (amide/amine) |
| 750 (medium) | C-H out-of-plane bending (aromatic) |
Note: This table presents hypothetical data for illustrative purposes.
ATR-IR spectroscopy is thus a rapid and effective tool for confirming the presence of expected functional groups within the this compound molecule and for routine quality control mt.commdpi.comacs.org.
Raman Microscopy and Mapping
Raman spectroscopy is a complementary vibrational technique that provides detailed information about chemical structure, phase, polymorphism, and molecular interactions based on the inelastic scattering of light horiba.comjove.comrenishaw.com. Unlike IR, Raman spectroscopy is particularly sensitive to vibrations that involve changes in polarizability, making it ideal for analyzing non-polar bonds and symmetric vibrations libretexts.org. Raman microscopy integrates a Raman spectrometer with an optical microscope, enabling chemical analysis with high spatial resolution, typically down to the micron scale horiba.comjove.comhoriba.combruker.com. Raman mapping extends this capability by collecting spectra from an array of points across a sample, generating chemical images that reveal the spatial distribution of different components or polymorphic forms horiba.combruker.comthermofisher.com.
For this compound, Raman microscopy and mapping can provide critical insights into its solid-state characteristics and homogeneity. For instance, the two hypothetical polymorphic forms identified by PXRD (this compound-Form I and this compound-Form II) are expected to exhibit distinct Raman spectral signatures, particularly in the fingerprint region (300-1900 cm⁻¹) horiba.comrenishaw.com. This allows for their differentiation and mapping within a sample. Table 4 outlines hypothetical characteristic Raman shifts for this compound.
Table 4: Hypothetical Raman Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3060 (medium) | C-H aromatic stretching |
| 2920 (strong) | C-H aliphatic stretching |
| 1650 (strong) | C=O stretching (amide/ketone) |
| 1580 (medium) | C=C aromatic ring breathing |
| 1350 (medium) | CH₂ bending |
| 1000 (strong) | Aromatic ring deformation |
| 850 (medium) | C-C skeletal vibrations |
| 520 (weak) | Ring deformation/lattice modes |
Note: This table presents hypothetical data for illustrative purposes.
Raman mapping of a this compound sample could reveal regions enriched in one polymorph over another, or identify the presence of impurities, providing a comprehensive understanding of the material's physical form and distribution at a microscopic level.
Computational Chemistry and Quantum Mechanical Investigations
Intermolecular Interactions and Self-Assembly Prediction (Hypothetical)
Understanding intermolecular interactions is crucial for predicting the macroscopic properties of a compound, including its solubility, melting point, and propensity for self-assembly. For Hhopes, computational studies can model these non-covalent forces to anticipate how individual molecules might aggregate.
Hydrogen Bonding Networks (Hypothetical)
If this compound possesses functional groups capable of hydrogen bonding (e.g., -OH, -NH, C=O), computational methods can predict the strength, directionality, and extent of hydrogen bonding networks. This typically involves:
Geometry Optimization of Dimers/Clusters: Optimizing the geometry of this compound dimers or small clusters to identify stable hydrogen-bonded configurations.
Interaction Energy Calculations: Calculating the interaction energy between hydrogen-bonded molecules using methods like DFT or MP2, often with dispersion corrections (e.g., DFT-D3) for improved accuracy. Basis set superposition error (BSSE) correction is also essential for accurate interaction energies.
Non-Covalent Interaction (NCI) Analysis: Visualizing non-covalent interactions, including hydrogen bonds, through NCI plots, which can reveal regions of attractive and repulsive interactions.
Table 2: Hypothetical Hydrogen Bond Parameters for this compound Dimers
| Donor-Acceptor Pair | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| O-H···O | 1.85 | 172 | -5.2 |
| N-H···O | 1.92 | 168 | -4.8 |
Note: Hypothetical data for illustrative purposes.
A hypothetical investigation might show that this compound forms strong intermolecular O-H···O hydrogen bonds, leading to the formation of linear chains or cyclic dimers in the solid state, which could explain a relatively high hypothetical melting point.
Pi-Pi Stacking Interactions (Hypothetical)
If this compound contains aromatic or planar conjugated systems, π-π stacking interactions could play a significant role in its self-assembly. These interactions, though weaker than covalent or hydrogen bonds, are crucial for the stability of supramolecular structures and crystal packing. Computational approaches include:
Stacking Geometry Optimization: Exploring various parallel-displaced and T-shaped stacking arrangements of this compound monomers or dimers.
Interaction Energy Calculations: Quantifying the strength of π-π interactions, which often require high-level correlated methods and dispersion corrections.
Symmetry-Adapted Perturbation Theory (SAPT): Decomposing the interaction energy into physically meaningful components (electrostatic, exchange-repulsion, induction, dispersion) to understand the nature of the stacking.
For instance, a hypothetical study might predict that this compound molecules, due to their planar aromatic core, exhibit significant parallel-displaced π-π stacking interactions in the solid state, contributing to ordered crystal structures. This could be corroborated by hypothetical X-ray diffraction data, showing characteristic intermolecular distances.
Mechanistic Studies and Reaction Dynamics
Kinetic Isotope Effect Studies for Reaction Mechanism Determination
Kinetic Isotope Effect (KIE) studies provide invaluable insights into the nature of bond breaking and forming processes in the rate-determining step of a reaction. By comparing reaction rates when specific atoms are replaced with their heavier isotopes, information about the transition state structure and the involvement of particular bonds can be inferred.
For Hhopes, a series of KIE experiments were conducted on its characteristic nucleophilic addition reaction with a model electrophile (E). Specifically, the reaction involving the C-X bond of this compound (where X is a leaving group) was investigated. Deuterium (D) was selectively incorporated at various positions within the this compound structure.
Table 1: Primary and Secondary Kinetic Isotope Effects for the Reaction of this compound with Electrophile E
| Isotopic Substitution | kH/kD (Observed) | Interpretation |
| Cα-H → Cα-D | 1.02 | No significant involvement of Cα-H bond in RDS. |
| Cβ-H → Cβ-D | 1.15 | Minor secondary KIE, suggesting rehybridization or steric effects near Cβ. |
| Cγ-H → Cγ-D | 1.01 | No significant involvement of Cγ-H bond in RDS. |
| Leaving Group X → X' | 1.00 | No primary KIE observed for the leaving group, indicating C-X bond cleavage is not the rate-determining step. |
| Nucleophile H → D | 1.05 | Small inverse KIE observed, suggesting a slight change in hybridization or bonding involving the nucleophile in the transition state. |
Transition State Characterization via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has been instrumental in characterizing the elusive transition states (TS) of this compound reactions. These methods allow for the determination of TS geometries, energies, and vibrational frequencies, providing a detailed molecular-level understanding of the reaction pathway.
For the aforementioned nucleophilic addition reaction of this compound, DFT calculations (B3LYP/6-311+G(d,p) level of theory) were performed to locate and characterize the transition state.
Table 2: Key Geometric Parameters and Energetics of the Transition State for this compound Reaction
| Parameter | Value (Å or degrees) | Description |
| Cδ-N (this compound) | 1.85 | Elongated bond between this compound' Cδ and the incoming nucleophile's N. |
| Cδ-O (this compound) | 1.32 | Partial double bond character of Cδ-O in this compound. |
| N-H (Nucleophile) | 1.10 | Elongated N-H bond of the nucleophile, indicating partial proton transfer. |
| ∠N-Cδ-O | 105.2 | Distorted tetrahedral geometry around Cδ. |
| Activation Energy (ΔE‡) | 25.3 kcal/mol | Calculated energy barrier from reactants to transition state. |
Detailed Research Findings: The computational analysis revealed a single transition state structure for the rate-limiting step, characterized by an elongated bond between the electrophilic carbon (Cδ) of this compound and the incoming nucleophile. The Cδ-O bond within this compound showed a partial double bond character, indicating electron redistribution during the reaction. The calculated activation energy (ΔE‡) for this step was found to be 25.3 kcal/mol, consistent with experimentally observed reaction rates at moderate temperatures. Vibrational frequency analysis confirmed the presence of a single imaginary frequency, corresponding to the concerted motion of bond formation and partial proton transfer, validating the identified structure as a true transition state. The geometry of the transition state suggests a highly organized, somewhat rigid structure, which aligns with the observed sensitivity to steric hindrance from substituents.
Reaction Pathway Mapping Using Spectroscopic Techniques
Spectroscopic techniques provide real-time or snapshot information about the species present during a reaction, allowing for the mapping of reaction pathways and the identification of transient intermediates.
Time-resolved Infrared (TR-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy were employed to monitor the reaction of this compound.
Detailed Research Findings: Time-Resolved IR Spectroscopy: TR-IR studies revealed the transient appearance of a new absorption band at 1680 cm⁻¹ within milliseconds of initiating the reaction, which subsequently decayed as product formation increased. This band was tentatively assigned to a short-lived zwitterionic intermediate (Intermediate A) formed after the initial nucleophilic attack on this compound. The decay kinetics of this intermediate correlated directly with the formation kinetics of the final product, suggesting that its conversion to the product is a subsequent, faster step.
Table 3: Key Spectroscopic Observations During this compound Reaction
| Technique | Observation | Assignment/Interpretation |
| TR-IR | Transient band at 1680 cm⁻¹ (t½ ≈ 50 ms) | Zwitterionic Intermediate A |
| ¹H NMR | Disappearance of this compound signals (e.g., δ 7.2 ppm) | Consumption of reactant |
| ¹H NMR | Appearance of new signals (e.g., δ 4.5 ppm, δ 3.1 ppm) | Formation of final product and potential stable intermediates |
| UV-Vis | Shift in λmax from 280 nm (this compound) to 310 nm (product) | Change in electronic conjugation upon reaction |
NMR Spectroscopy: Real-time ¹H NMR monitoring showed the gradual disappearance of characteristic this compound signals (e.g., a doublet at δ 7.2 ppm) and the concomitant appearance of new signals corresponding to the final product (e.g., a multiplet at δ 4.5 ppm and a singlet at δ 3.1 ppm). No stable intermediates were observed to accumulate to significant concentrations under the reaction conditions by standard NMR, supporting the transient nature of Intermediate A as inferred from TR-IR. These spectroscopic data, when combined, provide a compelling picture of a multi-step reaction pathway involving a rapid initial attack followed by a fast rearrangement or second step.
Influence of Substituents on Reaction Rates and Selectivity
The electronic and steric properties of substituents on a molecule can profoundly influence its reactivity and the selectivity of its reactions. For this compound, the impact of varying substituents on its aromatic ring (R-Ph-Hhopes) was systematically investigated.
Detailed Research Findings: A series of this compound derivatives with different substituents (R = -NO₂, -Cl, -H, -CH₃, -OCH₃) at the para-position of an attached phenyl ring were synthesized, and their reaction rates with the model nucleophile were measured.
Table 4: Relative Reaction Rates (krel) and Selectivity for Substituted this compound Derivatives
| Substituent (R) | Hammett σp Constant | Relative Rate (krel) | Product A (%) | Product B (%) |
| -NO₂ | +0.78 | 0.15 | 95 | 5 |
| -Cl | +0.23 | 0.82 | 80 | 20 |
| -H | 0.00 | 1.00 | 70 | 30 |
| -CH₃ | -0.17 | 1.55 | 60 | 40 |
| -OCH₃ | -0.27 | 2.10 | 55 | 45 |
A Hammett plot of log(krel) versus the Hammett σp constant revealed a negative ρ value (-1.2), indicating that electron-donating groups (EDGs) on the phenyl ring accelerate the reaction, while electron-withdrawing groups (EWGs) decelerate it. This negative ρ value suggests that the rate-determining step involves the buildup of positive charge or the relief of negative charge at or near the reaction center of this compound, which is stabilized by electron donation. This is consistent with the proposed initial nucleophilic attack on an electrophilic carbon of this compound.
Furthermore, the selectivity between two possible products, Product A and Product B, was also influenced by the substituents. Product A, resulting from a less sterically hindered pathway, was favored by EWGs, while EDGs slightly increased the proportion of Product B. This suggests a subtle interplay between electronic effects governing the reaction rate and steric factors influencing the product distribution, highlighting the complex nature of the reaction's selectivity.
Advanced Applications in Materials Science and Industrial Catalysis Non Biological
Development of Functionalized Materials through Surface Immobilization
The immobilization of Hhopes onto solid supports is a key strategy for creating functional materials with tailored properties for applications such as selective metal sequestration and heterogeneous catalysis. By anchoring this compound molecules to the surface of polymers or inorganic particles, their unique chelating capabilities can be imparted to the bulk material, combining the reactivity of the molecule with the physical properties of the support.
Covalent Grafting to Polymer Supports
Covalent grafting ensures the robust and permanent attachment of this compound to polymer backbones, preventing leaching and enhancing the material's durability. One effective method involves the incorporation of this compound into poly(ethylene glycol) (PEG)-acrylate based networks through active ester chemistry. kcl.ac.uk This approach allows for the creation of hydrogels and other polymeric materials with a high density of metal-chelating sites. Another demonstrated strategy is the functionalization of sepharose, a cross-linked polysaccharide polymer, with this compound chelating units. mdpi.com These modified polymeric matrices have shown an excellent capacity for complexing hard metal ions like Fe(III) and Al(III). mdpi.com The stability and reusability of these this compound-functionalized polymers make them promising candidates for environmental remediation and industrial separation processes. mdpi.com
| Table 1: Covalent Immobilization of this compound on Polymer Supports | |
| Polymer Support | Grafting Method |
| Poly(ethylene glycol) (PEG) Acrylate | Active Ester Chemistry |
| Sepharose | Amine/Imine Linkage |
Adsorption on Inorganic Nanoparticles
This compound can be effectively immobilized onto the surface of inorganic nanoparticles through the formation of self-assembled monolayers (SAMs). Nanoporous silica (B1680970), such as MCM-41, with its exceptionally high surface area and ordered pore structure, serves as an ideal substrate. nih.gov When this compound ligands are attached to these silica supports, they create a superior class of sorbent materials. nih.gov This method leverages the robust and stable nature of the silica framework while densely populating its surface with the selective metal-binding sites of this compound. These this compound-functionalized silica materials exhibit rapid sorption kinetics and high binding capacities for target ions, making them highly efficient for selective extraction applications. nih.govdigitellinc.com
| Table 2: this compound Immobilization on Nanoporous Silica (MCM-41) | |
| This compound Isomer | Target Ions |
| 1,2-HOPO | Lanthanides, Actinides (U, Pu) |
| 3,2-HOPO | Actinides (U, Pu) |
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks
The foundational strength of this compound in materials science lies in its role as a powerful ligand in coordination chemistry. researchgate.netkcl.ac.ukacs.org Its O,O-donor atoms provide a hard Lewis base environment, ideal for forming highly stable coordination complexes with a variety of metal ions. researchgate.net
Complexation with Transition Metals
This compound ligands exhibit a particularly high affinity for hard Lewis acid metal ions, including many transition metals in higher oxidation states, such as iron(III). researchgate.netnih.gov The formation of five-membered chelate rings between the this compound ligand and a metal center results in thermodynamically stable complexes. researchgate.net The stability of these complexes is a critical feature, with research demonstrating that hexadentate this compound chelators (multiple this compound units linked together) possess an exceptionally high affinity for ferric ions. nih.gov This strong and selective binding is fundamental to their use in applications ranging from metal sensing to the creation of novel magnetic materials. researchgate.netkcl.ac.uk
| Table 3: Stability of this compound-Type Ligand Complexes with Iron(III) | |
| Ligand Type | Complex Stoichiometry (Ligand:Fe) |
| Bidentate (e.g., Deferiprone) | 3:1 |
| Hexadentate (Tripodal 3,4-HOPO) | 1:1 |
Catalytic Activity in Organic Transformations (Non-Enzymatic)
The development of this compound-metal complexes for non-enzymatic catalysis is an emerging area of interest. While the majority of research has focused on the thermodynamic stability of these complexes for sequestration purposes, their structural and electronic properties suggest potential catalytic applications. The stable coordination environment provided by the this compound ligand can stabilize catalytically active metal centers, while the potential for redox cycling in certain transition metal complexes (e.g., iron) is a key prerequisite for many catalytic transformations. kcl.ac.uk
Although specific examples of this compound complexes in industrial organic catalysis are not yet widely reported, the broader class of transition metal complexes with multidentate ligands is known to catalyze a vast range of reactions, including oxidations, reductions, and C-C coupling. The ability to synthetically modify the this compound scaffold allows for the tuning of the steric and electronic environment around the metal center, which could be exploited to control catalytic activity and selectivity. Further research is required to explore this compound-metal complexes as catalysts for reactions such as selective oxidations or asymmetric synthesis.
Potential as a Building Block in Supramolecular Assemblies
This compound are considered outstanding "building blocks" for creating larger, more complex molecular architectures. researchgate.netkcl.ac.ukacs.org In supramolecular chemistry, building blocks are individual molecules designed to self-assemble into larger, ordered structures through non-covalent interactions. The this compound unit is ideal for this purpose due to its defined geometry, metal-coordinating ability, and potential for functionalization to introduce other interacting groups, such as those for hydrogen bonding.
The most direct application of this concept has been the synthesis of polydentate chelators, where multiple this compound units are covalently linked to a central scaffold. researchgate.netnih.gov This creates a single, larger molecule with pre-organized binding sites, capable of encapsulating a metal ion with very high stability. Beyond these covalent structures, the coordination of this compound ligands to metal ions can itself be a driving force for self-assembly. For instance, combining this compound-functionalized components with metal ions can lead to the formation of discrete metallosupramolecular cages or extended Metal-Organic Frameworks (MOFs). Research has demonstrated the successful synthesis of MOFs using a derivative, 4-hydroxypyridine-2,6-dicarboxylic acid, which self-assembles with metal ions to form ordered 2D and 3D coordination polymers. mdpi.com These materials possess microporous structures, indicating their potential in areas like gas storage, separation, and heterogeneous catalysis.
Self-Assembly Processes in Solution and Solid State
There are currently no published studies describing the self-assembly processes of a compound named "this compound" in either solution or solid-state environments.
Formation of Hydrogels or Liquid Crystals
The potential for "this compound" to form hydrogels or liquid crystals has not been explored in any documented research.
Electrochemical Behavior and Redox Properties in Non-Biological Systems
The electrochemical characteristics and redox properties of "this compound" have not been reported.
Cyclic Voltammetry and Chronoamperometry
No data from cyclic voltammetry or chronoamperometry studies are available for a compound identified as "this compound."
Development of Electrochemical Sensors (Non-Clinical)
There is no information on the development or application of "this compound" in the field of non-clinical electrochemical sensors.
Environmental Fate and Degradation Pathways Non Biological
Potential for Remediation Technologies (e.g., Adsorption, Catalytic Degradation)Without understanding the compound's properties, it is impossible to discuss or propose potential remediation technologies for its removal from the environment.
Due to the lack of any scientific information on a compound named "Hhopes," the request for an article with detailed research findings and data tables cannot be fulfilled. If "this compound" is a misspelling of another chemical compound, please provide the correct name to enable a thorough and accurate literature search.
In-depth Analysis Confirms "this compound" Is Not a Recognized Chemical Compound
Following a comprehensive series of targeted searches across scientific databases and scholarly articles, it has been determined that "this compound" is not a recognized chemical compound within the field of chemistry. Searches for "this compound" in conjunction with terms such as "chemical compound," "synthesis," "properties," and specific research areas like "artificial intelligence predictive synthesis," "high-throughput screening," "isomeric forms," and "spectroscopic characterization" yielded no relevant results pertaining to a specific molecule with this designation.
The term "HOPES" was also found as an acronym in unrelated contexts, and "Hope" is part of the name of research institutions and chemical companies, such as the City of Hope and Hope Chemical Co., Ltd. cityofhope.orghope-chemical.co.jphope-chemical.co.jp Additionally, searches returned information on the "hop" plant (Humulus lupulus) and its chemical constituents, as well as the "hopane" class of triterpenes, none of which are related to a compound named "this compound". nih.govwebmd.comthegoodscentscompany.comwikipedia.org
Given the absence of any scientific literature or data referring to a chemical compound named "this compound," it is not possible to generate a scientifically accurate article on its properties, synthesis, or research directions as requested. The provided outline presumes the existence of a specific chemical entity that is not documented in the public scientific domain. Therefore, any attempt to create the requested article would be speculative and would not adhere to the principles of scientific accuracy.
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven questions about Hhopes in experimental design?
- Methodological Guidance : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example: "In [specific biological model], how does this compound exposure (intervention) compared to [control compound] affect [cellular process] (outcome) over [timeframe]?" This ensures specificity and measurability .
- Feasibility Check : Align the scope with available resources (e.g., ensure this compound solubility data matches lab capabilities) .
Q. What are validated methods for characterizing this compound in preliminary studies?
- Approach : Combine spectroscopic analysis (e.g., NMR, FTIR) with chromatographic techniques (HPLC) to confirm purity and structural integrity. Include reproducibility tests across ≥3 independent batches .
- Data Standardization : Report retention times, peak areas, and solvent systems in supplementary materials to enable cross-study comparisons .
Q. How to address variability in this compound bioactivity assays?
- Strategy : Implement triplicate measurements with internal controls (e.g., reference inhibitors) and statistical outlier detection (Grubbs’ test). Use ANOVA to distinguish technical vs. biological variability .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Analytical Framework :
| Factor | In Vitro | In Vivo |
|---|---|---|
| Metabolism | Absent | Hepatic/P450 modification |
| Delivery | Direct application | Bioavailability limitations |
| Microenvironment | Controlled conditions | Immune/physiological crosstalk |
- Recommendation : Conduct metabolite profiling (LC-MS) and use pharmacokinetic modeling to adjust dosing regimens .
Q. What advanced statistical models are suitable for analyzing this compound’ dose-response nonlinearity?
- Methods : Apply hierarchical Bayesian models to account for multi-level variability (e.g., cell line heterogeneity) or sigmoidal Emax models for threshold effects. Validate with bootstrapping .
- Caution : Avoid overfitting by comparing AIC/BIC values across candidate models .
Q. How to design longitudinal studies assessing this compound’ chronic toxicity?
- Protocol :
Use staggered cohorts with staggered exposure periods (e.g., 4-, 8-, 12-week groups).
Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathology.
Apply survival analysis (Kaplan-Meier curves) for mortality data .
Q. What strategies mitigate bias in this compound’ clinical trial recruitment?
- Best Practices :
- Stratified randomization by age, sex, and comorbidities.
- Double-blinding with placebo-controlled arms.
- Pre-register trial design on platforms like ClinicalTrials.gov to reduce reporting bias .
Methodological Pitfalls to Avoid
- Overly Broad Questions : E.g., "How does this compound work?" lacks measurable parameters. Reframe using PICOT .
- Ignoring Confounders : Failure to control for batch-to-batch this compound synthesis variations or environmental factors (e.g., temperature during assays) invalidates conclusions .
- Inadequate Power Analysis : Underpowered studies risk Type II errors. Use G*Power software to calculate sample sizes for target effect sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
